3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
Description
3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative featuring a 4-fluorobenzylthio group at position 3 and a 4-methylphenyl substituent at position 5. The 4-amino group completes the heterocyclic core, which is a common scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions.
The 4-fluorobenzylthio group is a critical pharmacophore, enhancing interactions with biological targets through fluorine-mediated hydrogen bonding and hydrophobic effects . The 4-methylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4S/c1-11-2-6-13(7-3-11)15-19-20-16(21(15)18)22-10-12-4-8-14(17)9-5-12/h2-9H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSJARITXBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578001-22-6 | |
| Record name | 3-((4-FLUOROBENZYL)THIO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C16H15FN4S
- Molecular Weight : 324.38 g/mol
- CAS Number : 714203-98-2
- PubChem ID : 936590
The biological activity of 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and angiogenesis. The compound's structure allows it to mimic certain functional groups that enhance its solubility and bioavailability, which are crucial for its therapeutic effects.
Anticancer Activity
Research has demonstrated that compounds with a similar triazole structure exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit tubulin polymerization and induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative activity of triazole derivatives against several cancer cell lines. The results indicated that compounds with similar structural motifs to 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine showed IC50 values ranging from 0.76 µM to 5.1 µM against tubulin assembly .
- Antiangiogenic Activity : The compound's antiangiogenic potential was assessed using in vitro assays where it inhibited endothelial cell migration and tube formation. This suggests that it may disrupt the vascularization necessary for tumor growth .
Efficacy Against Specific Cell Lines
The efficacy of 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine has been tested against various cancer cell lines, including:
- HeLa Cells : Exhibited significant apoptosis induction.
- Jurkat Cells : Showed G2/M phase arrest upon treatment with triazole derivatives.
Comparative Analysis
The following table summarizes the biological activities of various triazole derivatives compared to the reference compound CA-4:
| Compound | IC50 (µM) | Tubulin Assembly Inhibition (%) | Colchicine Binding Inhibition (%) |
|---|---|---|---|
| 3g | 16 ± 1 | Not Determined | Not Determined |
| 4l | 0.76 ± 0.1 | 86 ± 2 | 87 ± 3 |
| CA-4 | 1.2 ± 0.1 | Not Applicable | Not Applicable |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural analogs, their substituents, molecular weights, and biological activities.
*Calculated based on structural analysis.
Key Observations:
- Electron-Withdrawing Substituents : The 3-chloro-4-fluorobenzylthio group in 3b enhances tyrosinase (AbTYR) inhibition compared to the 4-fluorobenzylthio group in 3a , likely due to increased electron withdrawal and optimized hydrophobic interactions .
- Halogen Effects : Fluorine and chlorine atoms at the benzylthio position improve target engagement (e.g., AbTYR inhibition, antibacterial activity) through fluorine bonding and hydrophobic filling of enzyme pockets .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
